Cas no 1784863-36-0 ((3-Fluoro-1-phenylcyclobutyl)methanol)
(3-Fluoro-1-phenylcyclobutyl)methanol Chemical and Physical Properties
Names and Identifiers
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- EN300-741768
- 1784863-36-0
- (3-Fluoro-1-phenylcyclobutyl)methanol
-
- Inchi: 1S/C11H13FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
- InChI Key: KUXHDVISYWUCEK-UHFFFAOYSA-N
- SMILES: FC1CC(C2C=CC=CC=2)(CO)C1
Computed Properties
- Exact Mass: 180.095043196g/mol
- Monoisotopic Mass: 180.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2Ų
(3-Fluoro-1-phenylcyclobutyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-741768-0.05g |
(3-fluoro-1-phenylcyclobutyl)methanol |
1784863-36-0 | 91.0% | 0.05g |
$212.0 | 2025-03-11 | |
| Enamine | EN300-741768-0.1g |
(3-fluoro-1-phenylcyclobutyl)methanol |
1784863-36-0 | 91.0% | 0.1g |
$317.0 | 2025-03-11 | |
| Enamine | EN300-741768-0.25g |
(3-fluoro-1-phenylcyclobutyl)methanol |
1784863-36-0 | 91.0% | 0.25g |
$452.0 | 2025-03-11 | |
| Enamine | EN300-741768-0.5g |
(3-fluoro-1-phenylcyclobutyl)methanol |
1784863-36-0 | 91.0% | 0.5g |
$713.0 | 2025-03-11 | |
| Enamine | EN300-741768-1.0g |
(3-fluoro-1-phenylcyclobutyl)methanol |
1784863-36-0 | 91.0% | 1.0g |
$914.0 | 2025-03-11 | |
| Enamine | EN300-741768-2.5g |
(3-fluoro-1-phenylcyclobutyl)methanol |
1784863-36-0 | 91.0% | 2.5g |
$1791.0 | 2025-03-11 | |
| Enamine | EN300-741768-5.0g |
(3-fluoro-1-phenylcyclobutyl)methanol |
1784863-36-0 | 91.0% | 5.0g |
$2650.0 | 2025-03-11 | |
| Enamine | EN300-741768-10.0g |
(3-fluoro-1-phenylcyclobutyl)methanol |
1784863-36-0 | 91.0% | 10.0g |
$3929.0 | 2025-03-11 | |
| 1PlusChem | 1P01CA72-50mg |
(3-fluoro-1-phenylcyclobutyl)methanol |
1784863-36-0 | 91% | 50mg |
$315.00 | 2024-06-18 | |
| 1PlusChem | 1P01CA72-100mg |
(3-fluoro-1-phenylcyclobutyl)methanol |
1784863-36-0 | 91% | 100mg |
$454.00 | 2024-06-18 |
(3-Fluoro-1-phenylcyclobutyl)methanol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (3-Fluoro-1-phenylcyclobutyl)methanol
(3-Fluoro-1-phenylcyclobutyl)methanol: A Comprehensive Overview
Introduction
The compound (3-Fluoro-1-phenylcyclobutyl)methanol (CAS No. 1784863-36-0) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a cyclobutane ring with a phenyl group and a hydroxymethyl substituent. The presence of a fluorine atom at the 3-position further adds complexity to its structure, making it an intriguing subject for both theoretical and experimental studies.
Structural Features and Synthesis
The molecule consists of a cyclobutane ring, which is a four-membered carbon ring known for its strain and reactivity. Attached to this ring is a phenyl group at the 1-position, which introduces aromaticity and potential for conjugation. The hydroxymethyl group (-CH2OH) at the cyclobutane ring adds hydrophilic properties, making the compound versatile in various chemical reactions. The fluorine atom at the 3-position introduces electron-withdrawing effects, which can influence the compound's reactivity and stability.
The synthesis of (3-Fluoro-1-phenylcyclobutyl)methanol involves a series of carefully designed reactions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of such complex structures with high enantioselectivity. For instance, researchers have employed transition metal catalysts to facilitate the formation of the cyclobutane ring while incorporating the phenyl and fluorine substituents in a controlled manner.
Chemical Properties and Reactivity
Due to its strained cyclobutane ring, (3-Fluoro-1-phenylcyclobutyl)methanol exhibits unique chemical reactivity. The ring strain makes it prone to undergo various types of ring-opening reactions under specific conditions. For example, treatment with nucleophiles or electrophiles can lead to cleavage of the cyclobutane ring, generating intermediates that are valuable in organic synthesis.
The presence of the hydroxymethyl group also contributes to the compound's reactivity. It can act as a nucleophile in substitution reactions or undergo oxidation to form carboxylic acids, depending on the reaction conditions. The phenyl group, on the other hand, provides stability through resonance effects and can participate in π–π interactions in certain environments.
Applications in Drug Discovery
(3-Fluoro-1-phenylcyclobutyl)methanol has shown promise in drug discovery efforts due to its ability to modulate biological targets. Recent studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, making it a potential lead candidate for therapeutic agents.
In one notable study published in 2022, researchers investigated the ability of (3-Fluoro-1-phenylcyclobutyl)methanol to inhibit histone deacetylases (HDACs), which are enzymes implicated in various diseases, including cancer and neurodegenerative disorders. The compound exhibited moderate inhibitory activity, suggesting its potential as a starting point for developing HDAC inhibitors with improved potency and selectivity.
Furthermore, the compound's unique structure allows for further functionalization, enabling chemists to explore diverse chemical space for drug discovery. By modifying substituents on the cyclobutane ring or altering the phenyl group, researchers can tailor the compound's properties to target specific biological pathways.
Role in Organic Synthesis
(3-Fluoro-1-phenylcyclobutyl)methanol serves as an valuable intermediate in organic synthesis due to its versatility as both an electrophile and nucleophile. Its cyclobutane ring provides opportunities for constructing complex molecular architectures through [4+2] cycloadditions or other pericyclic reactions.
A recent study highlighted its utility as a precursor for synthesizing bioactive compounds with macrocyclic structures. By employing click chemistry techniques, researchers were able to efficiently assemble large-ring compounds with potential applications in drug delivery systems.
Additionally, the hydroxymethyl group enables easy functionalization through oxidation or protection/deprotection strategies. This makes (3-Fluoro-1-phenylcyclobutyl)methanol an ideal building block for constructing libraries of compounds with diverse functionalities.
Environmental Considerations and Safety4+2>
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